5-Bromo-2-chloropyridine-3-sulfonyl fluoride
Description
Properties
Molecular Formula |
C5H2BrClFNO2S |
|---|---|
Molecular Weight |
274.50 g/mol |
IUPAC Name |
5-bromo-2-chloropyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H2BrClFNO2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H |
InChI Key |
ZYXYTHCGJKXWJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)F)Cl)Br |
Origin of Product |
United States |
Preparation Methods
One-Step Synthesis of 5-Bromo-2-chloropyridine Precursors
A relevant precursor to the sulfonyl fluoride is 5-bromo-2-chloropyridine , which can be synthesized efficiently via a one-step method involving:
- Starting from 2-hydroxypyrimidine and hydrobromic acid.
- Catalysis by hydrogen peroxide.
- Chlorination using phosphorus oxychloride (POCl3) in the presence of organic amines (triethylamine, diisopropylethylamine, etc.).
- Heating at controlled temperatures (50–120°C) for several hours.
This method achieves:
Fluorination via Improved Blaz-Schiemann Reaction
For installing fluorine on pyridine rings, an improved Blaz-Schiemann reaction is employed:
- Aminopyridine derivatives are diazotized using sodium nitrite in anhydrous hydrogen fluoride at low temperatures (-78°C).
- The reaction mixture is gradually warmed to 30–70°C to facilitate fluorination.
- The product is extracted and purified by recrystallization.
This method achieves high yields (up to 85%) and is applicable to various brominated and chlorinated pyridine derivatives, providing a route to fluoropyridine sulfonyl derivatives.
Comparative Table of Key Preparation Steps
| Preparation Stage | Starting Material | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Diazotization of aminopyridine sulfonic acid | 2-amino-3-bromopyridine-5-sulfonic acid | NaNO2, HCl | 0°C, 1 h | Quantitative | Forms diazonium intermediate |
| Chlorination to sulfonyl chloride | Diazonium salt | PCl5, POCl3 | 75–125°C, 3 h | Quantitative | Sulfonyl chloride intermediate |
| Fluorination to sulfonyl fluoride | Sulfonyl chloride intermediate | KF or fluoride source | Mild heating | High (literature analog) | Converts -SO2Cl to -SO2F |
| One-step synthesis of 5-bromo-2-chloropyridine | 2-hydroxypyrimidine | HBr, H2O2, POCl3, organic amine | 50–120°C, 5–8 h | 94–99% | Efficient, industrially scalable |
| Fluorination via Blaz-Schiemann | Aminopyridine derivatives | NaNO2, HF | -78 to 70°C | ~85% | Applicable to halogenated pyridines |
Research Findings and Practical Considerations
- The sulfonyl chloride intermediate is often isolated as a brown oil and used directly in fluorination without purification to maximize yield and efficiency.
- The one-step synthesis of 5-bromo-2-chloropyridine enhances bromine utilization efficiency by over 100% compared to traditional methods, reducing waste and environmental impact.
- Fluorination reactions require careful temperature control to avoid decomposition and ensure high selectivity.
- The sulfonyl fluoride group is sensitive to moisture; thus, reactions and storage should be conducted under anhydrous conditions to maintain compound stability.
- Industrial preparation methods emphasize scalability, safety, and minimizing hazardous by-products, with organic amines used as catalysts to moderate reaction conditions and reduce corrosive emissions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloropyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, often under basic conditions.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases such as potassium carbonate in an organic solvent.
Major Products Formed
Amino-2-chloropyridine: Formed via palladium-catalyzed amination.
5-Bromo-2-fluoropyridine: Formed via halogen-exchange reaction using anhydrous potassium fluoride.
Scientific Research Applications
5-Bromo-2-chloropyridine-3-sulfonyl fluoride is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein labeling.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloropyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
5-Bromo-2-chloropyridine-3-sulfonyl Chloride
- Structure : Differs only in the functional group (SO₂Cl instead of SO₂F).
- Reactivity : Sulfonyl chlorides are highly reactive toward nucleophiles (e.g., amines, alcohols), making them preferred intermediates for synthesizing sulfonamides .
- Applications : Used in the synthesis of antitumor agents like 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide .
- Stability : Less hydrolytically stable compared to sulfonyl fluorides, requiring stringent storage conditions .
3-Bromo-2-chloropyridine-5-sulfonyl Chloride
- Structure : Positional isomer with Br at position 3 and Cl at position 2; sulfonyl chloride at position 3.
- Reactivity : Altered electronic effects due to substituent positions may reduce electrophilicity at the sulfonyl group compared to the 3-sulfonyl derivative.
- Applications : Less commonly reported in pharmaceutical synthesis, suggesting lower versatility .
5-Bromo-6-chloropyridine-3-sulfonyl Chloride
- Structure : Bromine and chlorine at positions 5 and 6, respectively.
- Reactivity : Proximity of halogens may sterically hinder reactions at the sulfonyl group.
3-Bromo-4-methoxy-2-(trifluoromethoxy)pyridine-5-sulfonyl Chloride
- Structure : Contains additional electron-withdrawing groups (methoxy, trifluoromethoxy).
- Reactivity : Enhanced electrophilicity at the sulfonyl group due to electron-deficient aromatic ring.
- Applications : Specialized use in synthesizing fluorinated bioactive molecules .
Reactivity and Stability
| Compound | Functional Group | Hydrolytic Stability | Reactivity with Amines | Thermal Stability |
|---|---|---|---|---|
| 5-Bromo-2-chloro-3-sulfonyl fluoride | SO₂F | High | Moderate | High |
| 5-Bromo-2-chloro-3-sulfonyl chloride | SO₂Cl | Low | High | Moderate |
| 5-Bromo-6-chloro-3-sulfonyl chloride | SO₂Cl | Low | Moderate | Low |
Key Findings :
- Sulfonyl fluorides exhibit superior hydrolytic and thermal stability compared to sulfonyl chlorides, making them suitable for prolonged storage and stepwise synthetic protocols .
- Sulfonyl chlorides react faster with nucleophiles, enabling rapid synthesis of sulfonamides under mild conditions .
Commercial Availability and Purity
Biological Activity
5-Bromo-2-chloropyridine-3-sulfonyl fluoride is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₅H₃BrClN₁O₂S and a molecular weight of approximately 274.50 g/mol. The compound features a pyridine ring with bromine and chlorine substituents, along with a sulfonyl fluoride group, which enhances its reactivity and biological activity.
The primary biological activity of this compound is attributed to its ability to inhibit enzymes through covalent modification. The sulfonyl fluoride group reacts with nucleophilic sites in proteins, leading to enzyme inhibition. This property makes it particularly valuable in studies related to enzyme mechanisms and the development of enzyme inhibitors.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various kinases, which are crucial in cancer biology, by modifying active site residues.
- Target Interaction : Research indicates that it interacts with specific molecular targets involved in signaling pathways, altering enzyme activity and potentially influencing therapeutic outcomes.
Applications in Research
This compound is utilized across various fields:
- Biochemistry : It serves as a tool for studying enzyme inhibition mechanisms.
- Drug Development : The compound is investigated for its potential as an intermediate in synthesizing more complex organic molecules and pharmaceuticals.
- Agrochemicals : It is also used in the production of agrochemicals due to its reactive properties .
Case Studies
Recent studies have highlighted the biological significance of this compound:
- Inhibition of Kinases : A study demonstrated that this compound effectively inhibits specific kinases involved in cancer progression, suggesting its potential as an anticancer agent.
- Protein Labeling : The compound has been employed in protein labeling studies, providing insights into protein interactions and functions within cellular environments.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Enzyme inhibition, kinase targeting | Sulfonyl fluoride enhances reactivity |
| 5-Chloro-2-pyridine sulfonyl fluoride | Moderate enzyme inhibition | Lacks bromine substituent |
| 4-Chloro-3-pyridine sulfonamide | Antibacterial properties | Different functional group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
